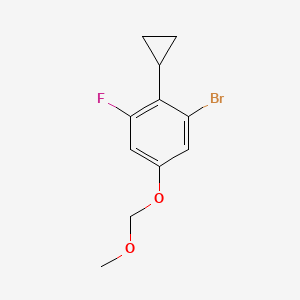
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene is an organic compound with a complex structure that includes a bromine atom, a cyclopropyl group, a fluorine atom, and a methoxymethoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Cyclopropylation: Addition of a cyclopropyl group.
Fluorination: Introduction of a fluorine atom.
Methoxymethoxylation: Addition of a methoxymethoxy group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Cyclopropylation might involve the use of cyclopropyl halides and a strong base. Fluorination can be done using fluorinating agents such as Selectfluor. Methoxymethoxylation typically involves the use of methoxymethyl chloride (MOM-Cl) and a base like triethylamine.
Industrial production methods would scale up these reactions, ensuring optimal yields and purity through controlled reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms (bromine and fluorine) can enhance its binding affinity to certain targets, while the cyclopropyl group can influence its overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene include:
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Lacks the cyclopropyl group, which may affect its reactivity and applications.
1-Bromo-3-fluoro-5-(methoxymethoxy)benzene: Similar structure but without the cyclopropyl group, leading to different chemical properties.
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a cyclopropyl group, which can significantly alter its chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H12BrFO2 |
|---|---|
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
1-bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H12BrFO2/c1-14-6-15-8-4-9(12)11(7-2-3-7)10(13)5-8/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
DLTRUVNMQZTAOK-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C(C(=C1)Br)C2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



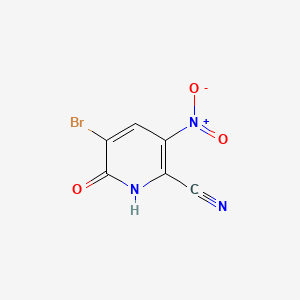
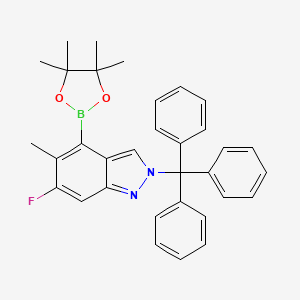
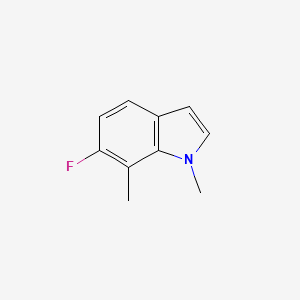
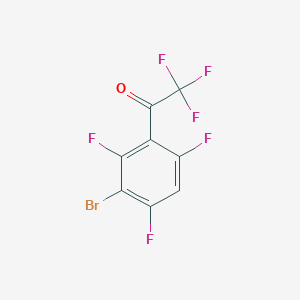
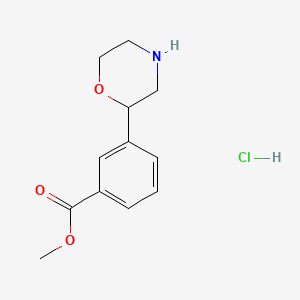
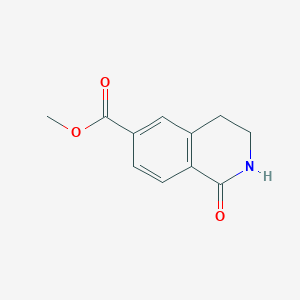
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

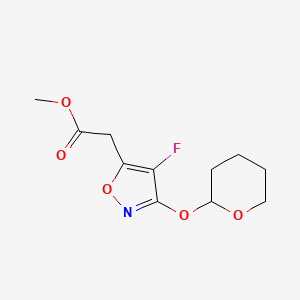
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)

